Pent-2-ynoyl chloride
Description
Pent-2-ynoyl chloride (systematic IUPAC name: this compound) is an unsaturated acyl chloride characterized by a triple bond (alkyne group) at the second carbon of a five-carbon chain and a reactive chloride group at the terminal carbonyl position. While direct references to this compound are absent in the provided evidence, its structural analogs and reactivity can be inferred from related chlorinated acyl derivatives. Acyl chlorides like this compound are highly reactive intermediates in organic synthesis, commonly used for acylation reactions, peptide coupling, and polymer chemistry. The presence of the alkyne group introduces unique electronic and steric properties, distinguishing it from saturated or other unsaturated acyl chlorides .
Properties
Molecular Formula |
C5H5ClO |
|---|---|
Molecular Weight |
116.54 g/mol |
IUPAC Name |
pent-2-ynoyl chloride |
InChI |
InChI=1S/C5H5ClO/c1-2-3-4-5(6)7/h2H2,1H3 |
InChI Key |
UJATWLPNONMVHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Reactivity in Crosslinking: The triple bond in alkynoyl chlorides enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is critical in polymer science and bioconjugation .
- Comparative Stability Studies: Branched acyl chlorides like 5-chloro-2,2-dimethylpentanoyl chloride exhibit longer shelf lives due to reduced susceptibility to hydrolysis, whereas linear unsaturated derivatives degrade faster .
- Environmental Impact : Chloride byproducts from acyl chloride reactions, such as HCl, require neutralization strategies to mitigate corrosion and environmental harm, as highlighted in electrochemical studies .
Q & A
Q. How should interdisciplinary teams structure workflows to study this compound’s reactivity in hybrid materials?
- Methodological Answer : Implement agile project management:
- Role Allocation : Chemists (synthesis), physicists (material characterization), and data scientists (computational modeling).
- Shared Repositories : Use platforms like GitHub for code/data.
- Peer Review Cycles : Weekly cross-disciplinary feedback sessions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
